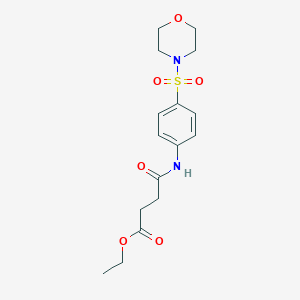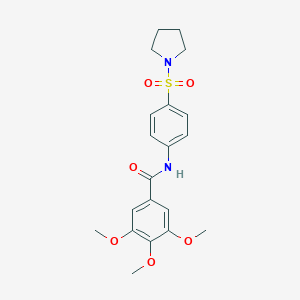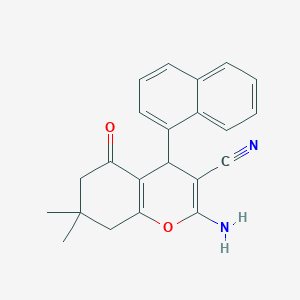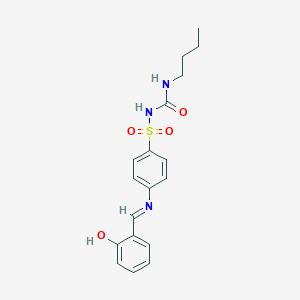
Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate, related compounds have been synthesized through various methods. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study described the synthesis of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties .作用機序
Target of Action
The primary target of Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which plays a crucial role in DNA synthesis and cell growth.
Mode of Action
This compound interacts with DHFR by binding to its active sites . The binding interactions inhibit the activity of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway. This disruption can lead to the inhibition of cell growth, particularly in rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway. Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth. By disrupting the tetrahydrofolate synthesis pathway, the compound can inhibit DNA synthesis, leading to cell cycle arrest and potentially cell death . This makes it a potential candidate for anticancer and antimicrobial therapies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution within the body. Additionally, the presence of other drugs or substances can impact the compound’s metabolism and excretion, potentially leading to drug-drug interactions .
特性
IUPAC Name |
ethyl 4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-2-24-16(20)8-7-15(19)17-13-3-5-14(6-4-13)25(21,22)18-9-11-23-12-10-18/h3-6H,2,7-12H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJUNZXVIBMWDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(thiophene-2-carbonylamino)carbamoyl]phenyl]butanamide](/img/structure/B465881.png)

![4-[2,2-dicyano-1-(4-methoxyphenyl)ethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B465913.png)


![N-[4-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B465939.png)
![Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B465947.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B465983.png)

![4-[(anilinocarbonyl)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B466015.png)
![5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B466029.png)

![5-bromo-N'-[(4-methoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B466037.png)
